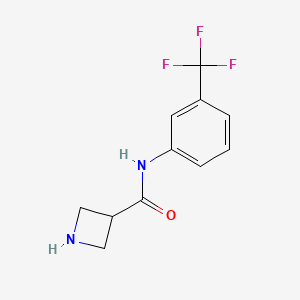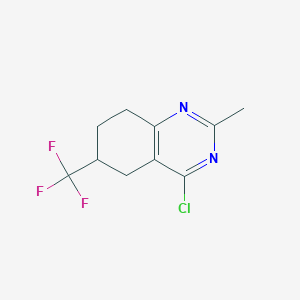
4-Chloro-2-methyl-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-methyl-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline is a chemical compound that belongs to the class of quinazolines Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with suitable reagents can lead to the formation of the desired quinazoline derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The presence of multiple functional groups allows for addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
4-Chloro-2-methyl-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. The presence of the chloro, methyl, and trifluoromethyl groups can influence its binding affinity and selectivity towards these targets. The compound may act by inhibiting enzymes or modulating receptor activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine: A structurally related compound with similar functional groups.
2-Methyl-6-(trifluoromethyl)quinazoline: Another quinazoline derivative with comparable properties.
Uniqueness
4-Chloro-2-methyl-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline is unique due to its specific combination of functional groups and the tetrahydroquinazoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H10ClF3N2 |
|---|---|
Molecular Weight |
250.65 g/mol |
IUPAC Name |
4-chloro-2-methyl-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C10H10ClF3N2/c1-5-15-8-3-2-6(10(12,13)14)4-7(8)9(11)16-5/h6H,2-4H2,1H3 |
InChI Key |
KACIRVWMRRDIGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CC(CC2)C(F)(F)F)C(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


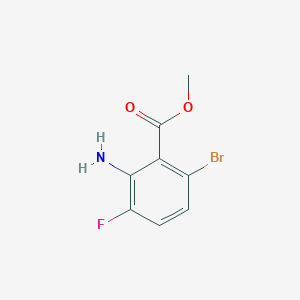


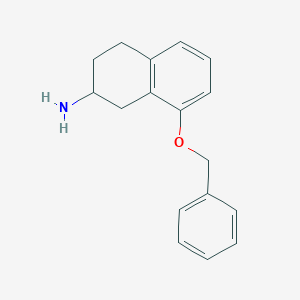

![2-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11865676.png)
![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11865677.png)

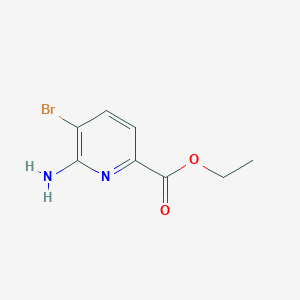

![6-(4-Chlorophenyl)-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11865694.png)


